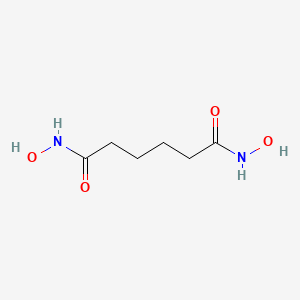
N,N'-dihydroxyhexanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Dihydroxyhexanediamide is a chemical compound with the molecular formula C6H12N2O4 It is characterized by the presence of two hydroxyl groups and two amide groups attached to a hexane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-dihydroxyhexanediamide typically involves the reaction of hexanediamine with hydroxylating agents under controlled conditions. One common method is the reaction of hexanediamine with hydrogen peroxide in the presence of a catalyst to introduce the hydroxyl groups. The reaction is usually carried out in an aqueous medium at a temperature range of 50-70°C.
Industrial Production Methods
Industrial production of N,N’-dihydroxyhexanediamide may involve more scalable methods such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N’-Dihydroxyhexanediamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The amide groups can be reduced to amines.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of hexanedione derivatives.
Reduction: Formation of hexanediamine derivatives.
Substitution: Formation of various substituted hexanediamide derivatives.
Scientific Research Applications
N,N’-Dihydroxyhexanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of N,N’-dihydroxyhexanediamide involves its interaction with specific molecular targets. The hydroxyl and amide groups can form hydrogen bonds with various biomolecules, potentially affecting their structure and function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethylformamide (DMF)
- N,N-Dimethylacetamide (DMA)
- Hexanediamine
Uniqueness
N,N’-Dihydroxyhexanediamide is unique due to the presence of both hydroxyl and amide groups, which confer distinct chemical reactivity and potential for forming hydrogen bonds. This makes it a versatile compound for various applications compared to its analogs, which may lack one or more of these functional groups.
Properties
CAS No. |
4726-83-4 |
|---|---|
Molecular Formula |
C6H12N2O4 |
Molecular Weight |
176.17 g/mol |
IUPAC Name |
N,N'-dihydroxyhexanediamide |
InChI |
InChI=1S/C6H12N2O4/c9-5(7-11)3-1-2-4-6(10)8-12/h11-12H,1-4H2,(H,7,9)(H,8,10) |
InChI Key |
ZOWOMQHGTYQRDI-UHFFFAOYSA-N |
Canonical SMILES |
C(CCC(=O)NO)CC(=O)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















